molecular formula C28H31N3O3 B12489156 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenyl)carbonyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenyl)carbonyl]amino}benzoate

Cat. No.: B12489156
M. Wt: 457.6 g/mol
InChI Key: DZXVTCNIXNXSIK-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE: is a complex organic compound that features a benzoate ester linked to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-(4-methylbenzamido)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Piperazine Derivative Synthesis: The next step is the preparation of 4-(4-benzylpiperazin-1-yl) derivative. This can be achieved by reacting piperazine with benzyl chloride under basic conditions.

    Coupling Reaction: Finally, the benzoate ester is coupled with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the esterification and coupling steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications, including the development of new materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzamido group may also play a role in binding to specific proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-PIPERIDIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE
  • ETHYL 4-(4-MORPHOLIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE
  • ETHYL 4-(4-PYRROLIDIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE

Uniqueness

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE is unique due to the presence of the benzyl group on the piperazine ring, which may enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its unique pharmacological profile.

Properties

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C28H31N3O3/c1-3-34-28(33)24-13-14-26(25(19-24)29-27(32)23-11-9-21(2)10-12-23)31-17-15-30(16-18-31)20-22-7-5-4-6-8-22/h4-14,19H,3,15-18,20H2,1-2H3,(H,29,32)

InChI Key

DZXVTCNIXNXSIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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